3,5-二甲基-1-(4-甲基苯基)-1H-吡唑-4-羧酸乙酯

描述

Ethyl 3,5-dimethyl-1-(4-methylphenyl)-

科学研究应用

抗菌活性

3,5-二甲基-1-(4-甲基苯基)-1H-吡唑-4-羧酸乙酯表现出显著的抗菌活性。 研究人员已经调查了它对各种微生物,特别是革兰氏阳性细菌的有效性 。这种应用在对抗耐药病原体的持续战斗中至关重要。

生物受体相互作用

该化合物的1,2,4-三唑骨架在与生物受体的氢键和偶极相互作用中起着至关重要的作用 。了解这些相互作用有助于药物设计和优化。

抗炎潜力

包括我们的化合物在内的1,2,4-三唑已被证明具有抗炎活性 。研究其作用机制和潜在途径可能导致新型抗炎剂的出现。

抗癌研究

含1,2,4-三唑的骨架已被研究其抗癌特性 。研究人员应该调查我们的化合物是否对癌细胞表现出类似的效应。

材料科学应用

考虑到该化合物的杂环性质,由于其多样的官能团,它可能在材料科学中找到应用,例如功能性涂层或聚合物。

总之,该化合物的多方面特性值得在这些不同领域进行进一步研究。研究人员可以利用其独特的结构来开发新型的药物候选物、催化剂和材料。请记住,虽然很有希望,但还需要额外的研究才能完全释放其潜力。 🌟 .

作用机制

Target of Action

Similar compounds have been found to be effective against gram-positive bacteria .

Mode of Action

It’s known that similar compounds, such as azomethines, interact with their targets through a process called condensation . This process involves the reaction of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole .

Biochemical Pathways

The formation of new azomethines as schiff bases is a key step in the compound’s interaction with its targets .

Pharmacokinetics

Similar compounds have been found to be highly valuable building blocks in organic synthesis .

Result of Action

Similar compounds have been found to exhibit antibacterial activity, particularly against gram-positive bacteria .

Action Environment

It’s known that similar compounds show good scavenging potential in antioxidant potential assays .

属性

IUPAC Name |

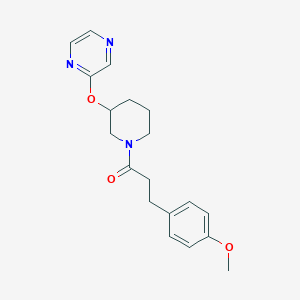

ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYTXDOYQSTMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)